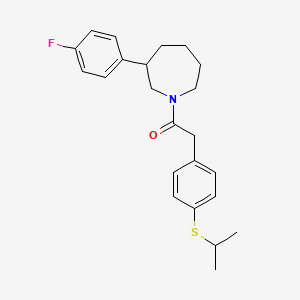

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

This compound features a seven-membered azepane ring substituted with a 4-fluorophenyl group at the 3-position, coupled with an ethanone moiety linked to a 4-(isopropylthio)phenyl group. The azepane ring provides conformational flexibility compared to smaller heterocycles like piperidine or azetidine .

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FNOS/c1-17(2)27-22-12-6-18(7-13-22)15-23(26)25-14-4-3-5-20(16-25)19-8-10-21(24)11-9-19/h6-13,17,20H,3-5,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPYHBKITFGZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity, while the azepane ring contributes to the structural stability necessary for bioactivity. The compound may modulate enzyme activity, influencing pathways related to disease processes.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

- Cytotoxicity : Investigations into its cytotoxic effects have revealed varying degrees of toxicity in different cell lines, indicating a need for further exploration.

In Vitro Studies

In vitro studies have demonstrated that 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylthio)phenyl)ethanone exhibits significant inhibitory effects on certain enzymes. For instance, studies have reported IC50 values indicating effective inhibition at low micromolar concentrations.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.18 | Enzyme X |

| Compound B | 17.76 | Enzyme Y |

Case Studies

A recent study focused on the compound's role as a potential therapeutic agent for treating conditions associated with enzyme overactivity. The findings indicated that the compound could effectively reduce enzyme activity without causing significant cytotoxicity in human cell lines.

Applications in Research and Medicine

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is being explored for various applications:

- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

- Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions, providing insights into cellular mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The table below compares key structural and functional attributes of the target compound with analogs from literature:

Structural and Functional Insights

Azepane vs. Smaller Heterocycles

- Azepane (7-membered) : Offers moderate flexibility and reduced steric hindrance compared to piperidine (6-membered) or azetidine (4-membered). This may enhance binding to targets requiring larger hydrophobic pockets .

- Azetidine Analogs : Higher ring strain in azetidine derivatives (e.g., Compound 5173) may limit stability but increase reactivity in certain biochemical contexts .

Substituent Effects

- Fluorophenyl Groups : Present in all listed compounds, fluorine improves electronegativity and resistance to oxidative metabolism. However, di-ortho substitution (e.g., 2,4-difluorophenyl in ) may alter binding specificity .

- Thio vs. Sulfonyl Groups : The target compound’s isopropylthio group increases lipophilicity (logP ~3.5 estimated) compared to sulfonyl-containing analogs, which are more polar and water-soluble .

Conformational Flexibility

- Chalcone derivatives () exhibit wide dihedral angles (7.14°–56.26°), enabling adaptable binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.